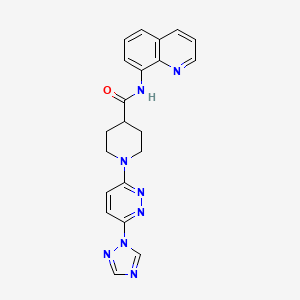

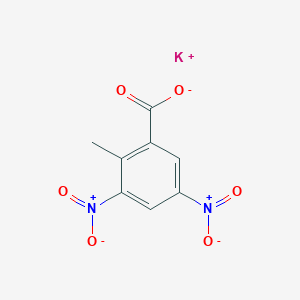

2-甲基-3,5-二硝基苯甲酸钾

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Potassium 2-methyl-3,5-dinitrobenzoate is a chemical compound that has been studied for its unique structural properties. It is known to crystallize from aqueous solutions and exhibits distinct characteristics compared to its sodium counterpart. The potassium cation in this compound is coordinated by eight oxygen atoms, which is a notable feature of its molecular structure .

Synthesis Analysis

The synthesis of related compounds, such as 3,5-dinitrobenzonitrile, involves a multi-step process starting from benzoic acid. This process includes nitration, esterification, amination, and dehydration, leading to a final yield of 42.9% for the dinitrobenzonitrile. Methyl 3,5-dinitrobenzoate, a closely related ester, is synthesized using a one-pot method that combines acylation and esterification. This method aims to increase yield and reduce environmental pollution by using methyl alcohol and thionyl chloride as esterification agents. An improved dehydration step using phosphorus oxychloride results in a high yield of 94.3%, with the by-products being distilled off to reduce system acidity and prevent hydrolysis of the nitrile group .

Molecular Structure Analysis

The molecular structure of potassium 2-methyl-3,5-dinitrobenzoate is characterized by the presence of the potassium cation surrounded by oxygen atoms. This arrangement is not isostructural with its sodium analog, indicating a unique arrangement of ions within the crystal lattice. The stabilization of the crystal structure is further enhanced by π-π interactions, which are significant in the solid-state arrangement of the compound .

Chemical Reactions Analysis

While the provided data does not detail specific chemical reactions involving potassium 2-methyl-3,5-dinitrobenzoate, the synthesis of related compounds suggests that nitration and esterification are key reactions in the formation of dinitrobenzoate derivatives. The use of phosphorus oxychloride as a dehydrating agent in the synthesis of 3,5-dinitrobenzonitrile indicates that dehydration is a critical step in obtaining the nitrile derivative, which could be relevant for further chemical transformations of the compound .

Physical and Chemical Properties Analysis

The physical and chemical properties of potassium 2-methyl-3,5-dinitrobenzoate are not explicitly detailed in the provided data. However, the crystalline nature of the compound and the coordination environment of the potassium cation suggest that it has distinct solid-state properties. The π-π interactions mentioned in the molecular structure analysis imply that the compound may exhibit specific optical or electronic properties due to these intermolecular forces . The synthesis process and the high yield obtained in the dehydration reaction of the related compound indicate that the physical properties of these compounds can be finely tuned through careful control of the synthesis conditions .

科学研究应用

在非线性光学和晶体生长中的应用

2-甲基-3,5-二硝基苯甲酸钾因其在非线性光学中的应用而被广泛研究。研究表明,由于其良好的性质,它在该领域具有潜力。半有机三阶非线性光学3,5-二硝基苯甲酸钾(KDNB)晶体的生长和表征被探索,发现这些晶体表现出良好的光学透明性、负光电导性质和机械稳定性。它们还具有显着的三阶非线性光学性质,使其成为光学应用的有希望的候选物 (Karuppasamy 等人,2016)。一项类似的研究强化了这些发现,并补充说 KDNB 晶体的透光率、截止波长和带隙有助于其在非线性光学应用中的潜力 (Pandian 等人,2017)。

晶体学研究

3,5-二硝基苯甲酸钾的晶体学研究提供了对其分子结构的见解。据观察,该化合物结晶独特,其晶体结构由 π-π 相互作用稳定。这种结构独特性与其钠对应物不同,表明钾变体的特定结晶模式 (Du & Hu,2006)。

电荷转移和配位聚合物

该化合物还在电荷转移加合物和配位聚合物的形成中发挥作用。它已被用于制备双核稀土 3,5-二硝基苯甲酸盐,该盐表现出独特的超分子结构和磁性。这表明它在制造具有特定磁性和结构特征的材料方面具有适用性 (Koroteev 等人,2015)。此外,该化合物已参与溶剂依赖性配位聚合物的合成,展示了其在创建多样分子结构方面的多功能性和潜力 (Pedireddi & Varughese,2004)。

催化和化学应用

2-甲基-3,5-二硝基苯甲酸钾也在催化和化学合成中得到应用。它已被用于不饱和酮的不对称共轭加成催化中,突出了它在合成光学纯化合物中的作用。这表明它在有机合成中的效用以及开发新型合成方法的潜力 (Chen 等人,2022)。

作用机制

Target of Action

Potassium 2-methyl-3,5-dinitrobenzoate, a derivative of 3,5-dinitrobenzoic acid, primarily targets Candida species , including Candida albicans, Candida krusei, and Candida tropicalis . These are yeast-like fungi that can cause infections, particularly in immunocompromised individuals .

Mode of Action

The compound interacts with its targets by disrupting the integrity of the fungal cell membrane . This disruption inhibits the growth of the Candida species, leading to their eventual death .

Biochemical Pathways

The compound’s mode of action involves various cellular processes, with a significant impact on the synthesis of ergosterol . Ergosterol is a crucial component of fungal cell membranes, and its disruption leads to increased membrane permeability and leakage of essential intracellular components .

Result of Action

The compound exhibits potent antifungal activity against Candida species. It inhibits the growth of all strains with minimum inhibitory concentrations ranging from 0.27 to 1.10 mM . The molecular and cellular effects of the compound’s action involve the disruption of the fungal cell membrane and interference in the synthesis of ergosterol .

未来方向

Research on related compounds, such as Methyl 3,5-dinitrobenzoate, suggests potential applications in antifungal treatments . Additionally, the growth of potassium 3,5-dinitrobenzoate crystals for nonlinear optical applications has been studied . These could indicate potential future directions for research on Potassium 2-methyl-3,5-dinitrobenzoate.

属性

IUPAC Name |

potassium;2-methyl-3,5-dinitrobenzoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2O6.K/c1-4-6(8(11)12)2-5(9(13)14)3-7(4)10(15)16;/h2-3H,1H3,(H,11,12);/q;+1/p-1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYBGJORRYZMVLX-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])C(=O)[O-].[K+] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5KN2O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1,3-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B2502211.png)

![(Z)-N-(6-fluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-2-((2-((5-methylisoxazol-3-yl)amino)-2-oxoethyl)thio)acetamide](/img/structure/B2502215.png)

![4-Oxo-3-[3-(trifluoromethyl)phenyl]-3,4-dihydro-1-phthalazinecarboxamide](/img/structure/B2502218.png)

![(3'-methoxy-[1,1'-biphenyl]-4-yl)((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2502223.png)

![N-[4-(2-chloroethylsulfanylsulfonyl)phenyl]acetamide](/img/structure/B2502227.png)